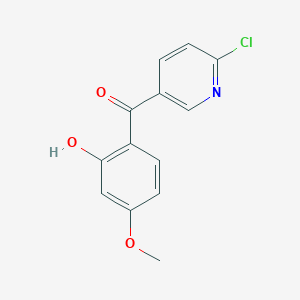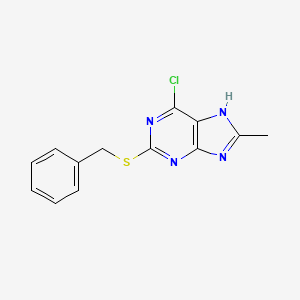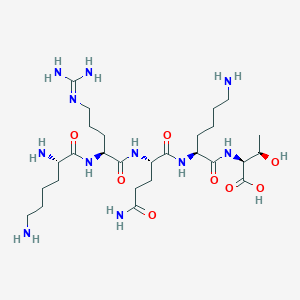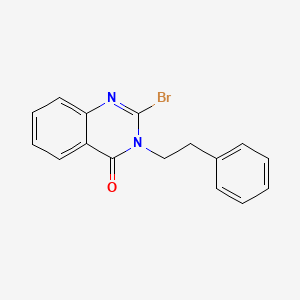![molecular formula C14H25BrO3Si2 B14185926 [(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-42-2](/img/structure/B14185926.png)
[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a complex organic compound characterized by the presence of bromine, methoxy, and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenylene compound followed by the introduction of trimethylsilane groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The bromine and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively, while the trimethylsilane groups can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4-Bromo-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Unique due to the presence of both bromine and trimethylsilane groups.
[(4-Bromo-3-methoxy-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Lacks the methyl group, which can affect its reactivity and applications.
[(4-Bromo-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Lacks both the methoxy and methyl groups, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
919289-42-2 |
|---|---|
Molekularformel |
C14H25BrO3Si2 |
Molekulargewicht |
377.42 g/mol |
IUPAC-Name |
(3-bromo-2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H25BrO3Si2/c1-10-9-11(17-19(3,4)5)13(18-20(6,7)8)14(16-2)12(10)15/h9H,1-8H3 |
InChI-Schlüssel |
RFYMYIZELOSRPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1Br)OC)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
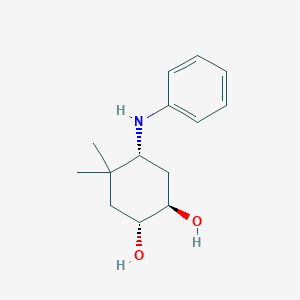
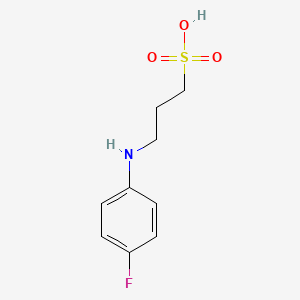
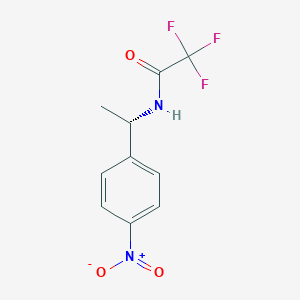
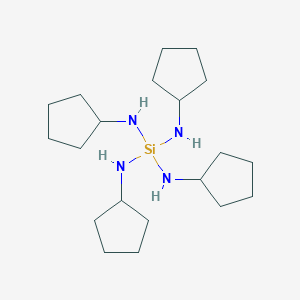
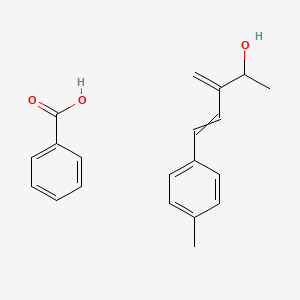
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)

